
5-Amino-1,3,4-tiadiazol-2-carbaldehído
Descripción general
Descripción
5-Amino-1,3,4-thiadiazole-2-carbaldehyde is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Aplicaciones Científicas De Investigación
5-Amino-1,3,4-thiadiazole-2-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
5-Amino-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound that can chelate copper ions . It is often used as a copper corrosion inhibitor
Mode of Action
It is known that thiadiazole derivatives, which include 5-amino-1,3,4-thiadiazole-2-carbaldehyde, can interact with various biological targets and cause changes in their function . For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
It is known that thiadiazole derivatives can activate or inhibit various biochemical pathways, leading to a wide range of biological effects .
Result of Action
It is known that thiadiazole derivatives can have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Direcciones Futuras
1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research could focus on the synthesis of new potent antibacterial and antifungal agents . Another interesting direction could be the development of green methods for the synthesis of thiadiazoles derivatives .
Análisis Bioquímico
Biochemical Properties
5-Amino-1,3,4-thiadiazole-2-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites . Additionally, 5-Amino-1,3,4-thiadiazole-2-carbaldehyde can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, stabilizing or destabilizing their structures . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, 5-Amino-1,3,4-thiadiazole-2-carbaldehyde has been shown to alter the expression of genes involved in cell proliferation, apoptosis, and differentiation . These changes in gene expression can lead to significant alterations in cellular function and behavior, highlighting the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 5-Amino-1,3,4-thiadiazole-2-carbaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. For instance, 5-Amino-1,3,4-thiadiazole-2-carbaldehyde has been shown to inhibit the activity of carbonic anhydrase by binding to its active site and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can significantly impact its long-term effects on cellular function . For example, prolonged exposure to 5-Amino-1,3,4-thiadiazole-2-carbaldehyde can lead to the accumulation of degradation products, which may have different biological activities compared to the parent compound . Additionally, the compound’s effects on cellular processes, such as gene expression and metabolism, can vary over time, depending on factors such as concentration and exposure duration .
Dosage Effects in Animal Models
The effects of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, 5-Amino-1,3,4-thiadiazole-2-carbaldehyde can cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
5-Amino-1,3,4-thiadiazole-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, 5-Amino-1,3,4-thiadiazole-2-carbaldehyde can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby affecting cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins . For example, the compound can be transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to plasma proteins, such as albumin, for distribution throughout the body . These interactions are crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde can significantly impact its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . For instance, the localization of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde to the nucleus can enable it to interact with transcription factors and other nuclear proteins, thereby influencing gene expression and cellular function . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent like ethanol or dimethylformamide (DMF) under reflux conditions . The resulting intermediate is then oxidized to form the desired carbaldehyde compound.
Industrial Production Methods
In an industrial setting, the synthesis of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted thiadiazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 5-Amino-1,3,4-thiadiazole-2-sulfonamide
- 5-Amino-1,3,4-thiadiazole-2-carboxylic acid
Uniqueness
5-Amino-1,3,4-thiadiazole-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications. Additionally, its antimicrobial and potential anticancer properties further distinguish it from other similar compounds .
Propiedades
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c4-3-6-5-2(1-7)8-3/h1H,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDULDRGZKOHUGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449948 | |
| Record name | 5-amino-1,3,4-thiadiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29422-54-6 | |
| Record name | 5-amino-1,3,4-thiadiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)
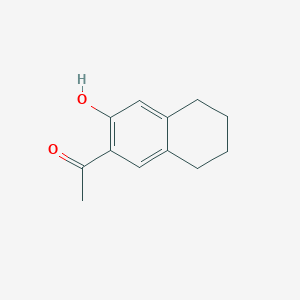

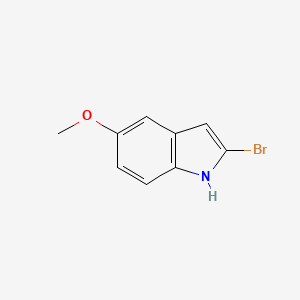

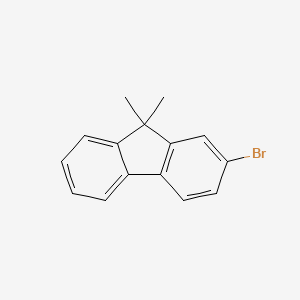

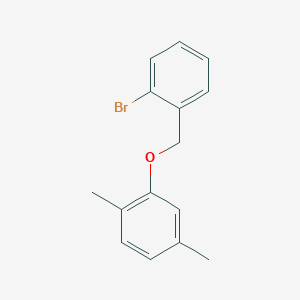

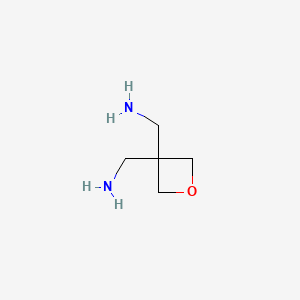

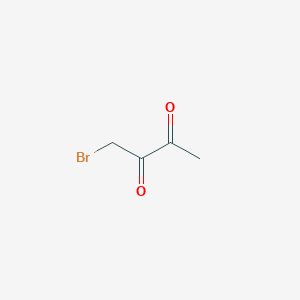

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)
